

LRRKtide as a Substrate for LRRK2 Kinase: A Technical Guide

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Compound of Interest

Compound Name: LRRKtide
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This in-depth technical guide provides a comprehensive overview of **LRRKtide**, a widely utilized peptide substrate for Leucine-rich repeat kinase 2 (LRRK2). This document details the characteristics of **LRRKtide**, its kinetic parameters in LRRK2 kinase assays, and step-by-step experimental protocols. Furthermore, it visualizes the core signaling pathway of LRRK2 and a typical experimental workflow using Graphviz diagrams, offering a valuable resource for researchers investigating LRRK2 kinase activity in the context of Parkinson's disease and other associated pathologies.

Introduction to LRRK2 and the LRRKtide Substrate

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that includes a serine/threonine kinase domain and a GTPase domain.^{[1][2]} Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.^{[3][4]} The G2019S mutation, located within the kinase domain, is particularly prevalent and leads to an increase in LRRK2 kinase activity, suggesting that aberrant phosphorylation of downstream substrates is a key pathogenic event.^{[5][6]} Consequently, the kinase activity of LRRK2 is a major focus of research and a primary target for therapeutic intervention.

To facilitate the study of LRRK2 kinase activity, a number of in vitro assays have been developed. These assays often rely on synthetic peptide substrates that can be efficiently phosphorylated by LRRK2. **LRRKtide** is one such artificial substrate that has gained widespread use in the field.^{[1][7]}

LRRKtide Profile:

- Sequence: RLGRDKYKTLRQIRQ[4]
- Origin: The sequence of **LRRKtide** is derived from the ERM (ezrin, radixin, moesin) family of proteins, which are involved in linking the actin cytoskeleton to the plasma membrane.[1]

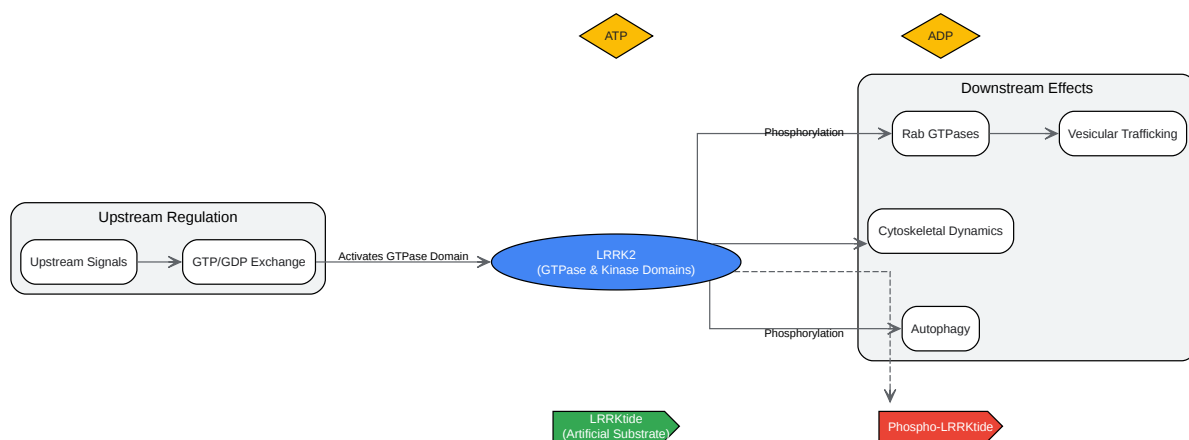
Quantitative Data: Kinetic Parameters of LRRK2 with LRRKtide

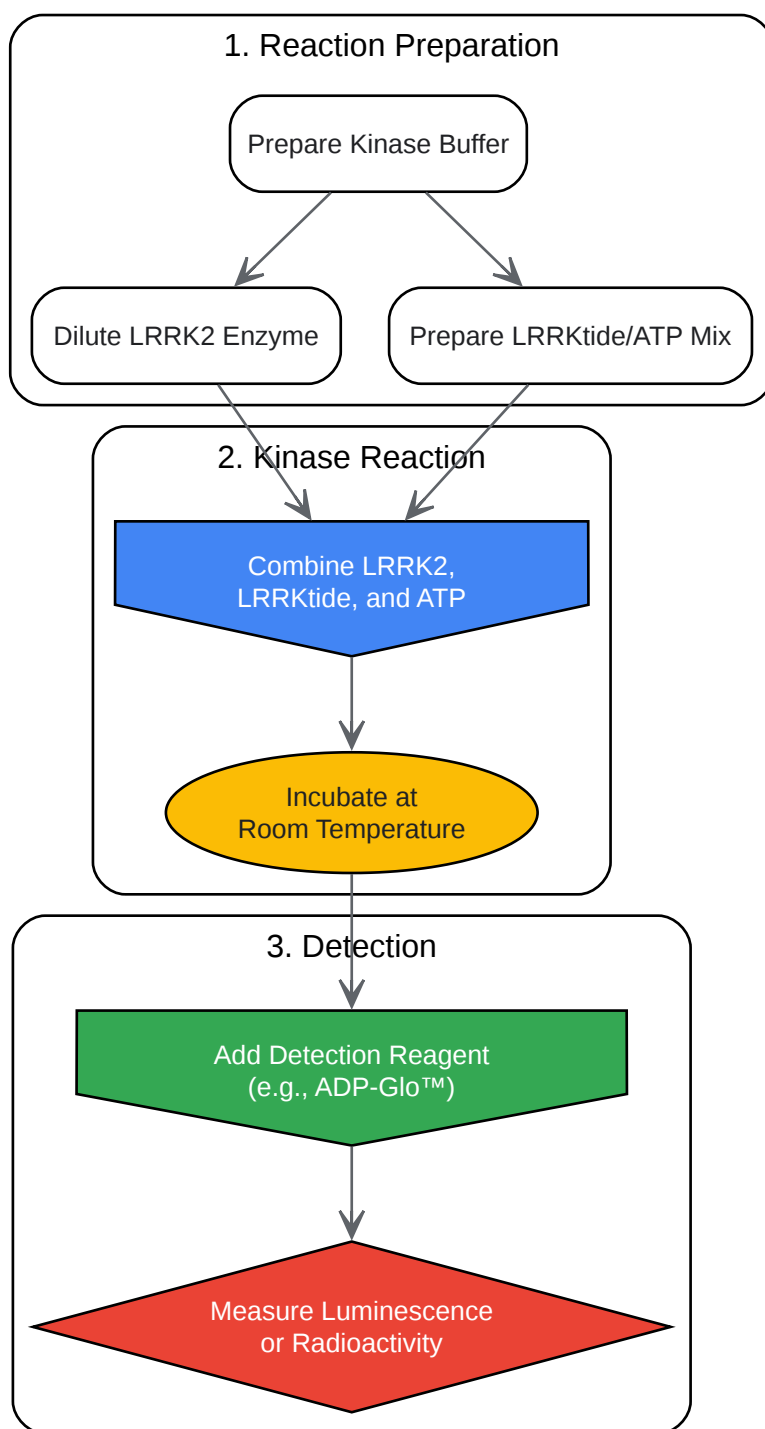
The efficiency of LRRK2-mediated phosphorylation of **LRRKtide** has been quantified through kinetic studies. These analyses are crucial for comparing the activity of wild-type and mutant forms of LRRK2 and for assessing the potency of potential inhibitors. The key kinetic parameters are the Michaelis constant (K_m), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate constant (k_{cat}) or maximal velocity (V_{max}).

LRRK2 Variant	K_m for LRRKtide (μM)	k_{cat} (min^{-1})	ATP $K_{m,app}$ (μM)	Reference
Truncated Wild-Type	554 ± 187	0.31 ± 0.06	77 ± 19	[8]
Truncated G2019S Mutant	470 ± 104	0.87 ± 0.04	161 ± 38	[8]
Wild-Type	-	-	57	[9]
G2019S Mutant	-	-	134	[9]

LRRK2 Signaling Pathway and Experimental Workflow

To understand the context in which **LRRKtide** is used, it is important to visualize the broader signaling pathway of LRRK2 and the typical workflow of a kinase assay.





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